molecular formula C9H6FNO2S B6229266 4-(ethenesulfonyl)-3-fluorobenzonitrile CAS No. 1157056-43-3

4-(ethenesulfonyl)-3-fluorobenzonitrile

Cat. No.: B6229266
CAS No.: 1157056-43-3
M. Wt: 211.2
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Description

4-(Ethenesulfonyl)-3-fluorobenzonitrile is an organic compound characterized by the presence of an ethenesulfonyl group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethenesulfonyl)-3-fluorobenzonitrile typically involves the introduction of the ethenesulfonyl group and the fluorine atom onto a benzonitrile core. One common method involves the reaction of 4-bromo-3-fluorobenzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Ethenesulfonyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonyl fluorides .

Scientific Research Applications

4-(Ethenesulfonyl)-3-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ethenesulfonyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophilic site, reacting with nucleophilic residues in proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Ethenesulfonyl)-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

    4-(Ethenesulfonyl)-3-bromobenzonitrile: Contains a bromine atom instead of fluorine.

    4-(Ethenesulfonyl)-3-iodobenzonitrile: Features an iodine atom in place of fluorine.

Uniqueness

4-(Ethenesulfonyl)-3-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound in various research applications .

Properties

CAS No.

1157056-43-3

Molecular Formula

C9H6FNO2S

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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